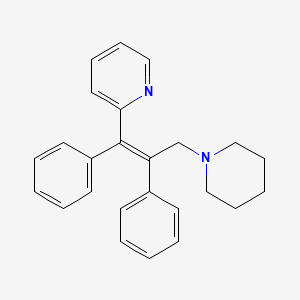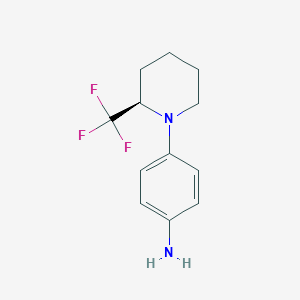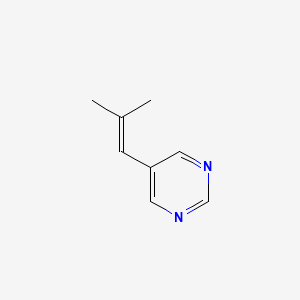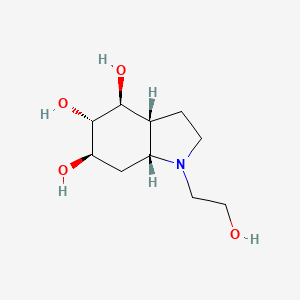
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with multiple hydroxyl groups and a hydroxyethyl side chain, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol typically involves multi-step organic reactions. One common approach is to start with a suitable indole precursor and introduce the hydroxyethyl group through a series of functional group transformations. Key steps may include:
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Reduction: Reduction of intermediate compounds using reducing agents such as sodium borohydride or lithium aluminum hydride.
Cyclization: Formation of the octahydroindole ring system through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and hydroxyethyl side chain may play a crucial role in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol stands out due to its unique combination of hydroxyl groups and hydroxyethyl side chain, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C10H19NO4 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
(3aR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-4,5,6-triol |
InChI |
InChI=1S/C10H19NO4/c12-4-3-11-2-1-6-7(11)5-8(13)10(15)9(6)14/h6-10,12-15H,1-5H2/t6-,7-,8-,9+,10+/m1/s1 |
InChI-Schlüssel |
DIIORPGFQWKSIY-VFCFLDTKSA-N |
Isomerische SMILES |
C1CN([C@H]2[C@@H]1[C@@H]([C@H]([C@@H](C2)O)O)O)CCO |
Kanonische SMILES |
C1CN(C2C1C(C(C(C2)O)O)O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13103723.png)
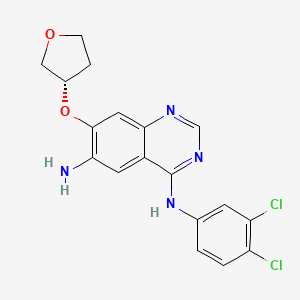
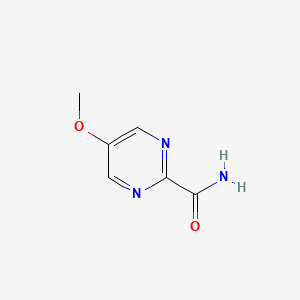
![8-Chloro-2-isopropylimidazo[1,2-a]pyrazine](/img/structure/B13103744.png)
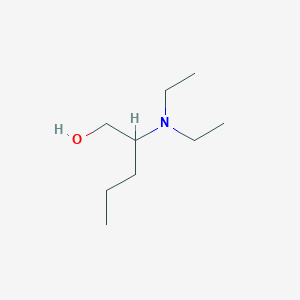
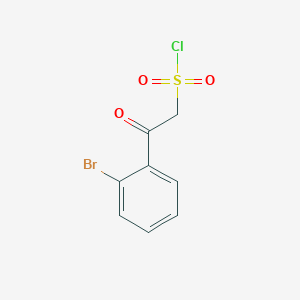
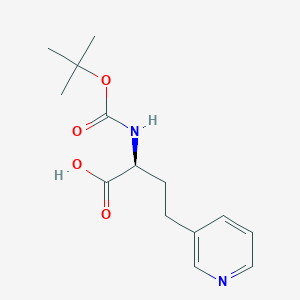
![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)
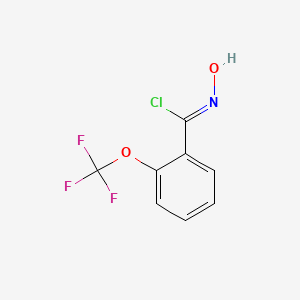
![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)
